molecular formula C18H19N3O3 B5012968 2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide

2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide

Cat. No.: B5012968
M. Wt: 325.4 g/mol
InChI Key: RBFMSOZXUUNGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide is a complex organic compound that features an indole core substituted with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide typically involves multi-step organic reactions. The initial steps often include the formation of the oxazole ring, followed by the introduction of the indole moiety. The final steps involve the acylation of the indole nitrogen with N,N-dimethyl-2-oxoacetamide. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole or indole rings .

Scientific Research Applications

2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and indole derivatives, such as:

Uniqueness

What sets 2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide apart is its unique combination of an oxazole ring fused to an indole core, along with the N,N-dimethyl-2-oxoacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(3-ethyl-4-methyl-1,2-oxazol-5-yl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-5-12-10(2)17(24-20-12)15-14(16(22)18(23)21(3)4)11-8-6-7-9-13(11)19-15/h6-9,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFMSOZXUUNGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.